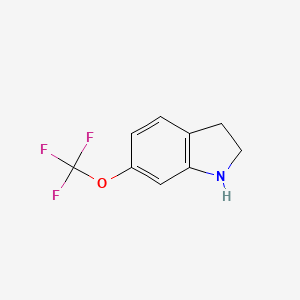

6-(Trifluoromethoxy)indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

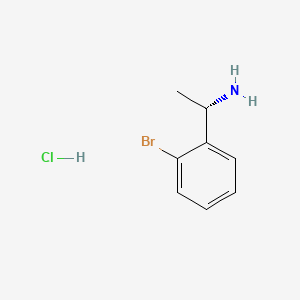

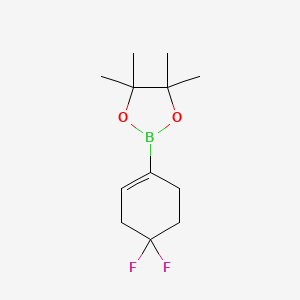

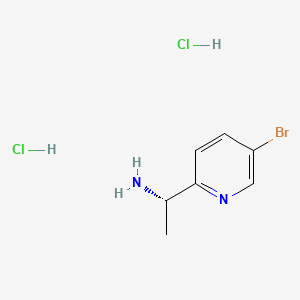

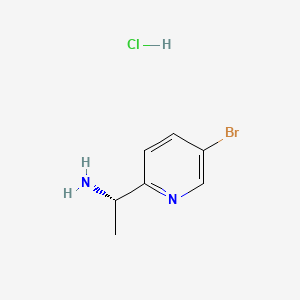

6-(Trifluoromethoxy)indoline is an organic compound with the chemical formula C9H8F3NO . It is used for dengue viral replication inhibitors . The compound appears as a colorless to light yellow crystal or powder .

Synthesis Analysis

The synthesis of 6-(Trifluoromethyl)indoline can be achieved from 4-Chloro-3-nitrobenzotrifluoride . A palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed, which provides a direct but controllable access to a variety of structurally diverse trifluoromethyl-containing indoles and indolines .Molecular Structure Analysis

The molecular formula of 6-(Trifluoromethoxy)indoline is C9H8F3NO . The molecular weight is 203.16 .Physical And Chemical Properties Analysis

6-(Trifluoromethoxy)indoline has a density of approximately 1.264 g/cm3 . Its boiling point is about 221.4 degrees Celsius . The compound is a liquid or solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Indolines and Indoles : A study demonstrated an efficient method for synthesizing indoline and indole derivatives using a deoxygenation reagent. This process is significant for the synthesis of compounds like 6-(Trifluoromethoxy)indoline (S. Asako et al., 2019).

Synthesis of Seco-Iso-Cyclopropylfurano[e]indoline (Seco-Iso-CFI) : Research focused on the synthesis of seco-iso-CFI, a derivative of indoline, demonstrating the application of these compounds in complex molecular structures (Pravin Patil et al., 2013).

Regioselective Bromination of Indolines : This study explored the selective bromination of indolines, a key step in the synthesis of 6-methoxyindolines and indoles, which could be related to the modification of 6-(Trifluoromethoxy)indoline (Y. Miyake & Y. Kikugawa, 1983).

Synthesis and Characterization of Triarylamines : A study on the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline, illustrating the potential of indoline derivatives in creating compounds with specific optical and electronic properties (K. Thomas & Payal Tyagi, 2010).

Reduction of Tricarbonyl(η6-Indole)chromium(0) Complexes : This research involved the reduction of indole chromium complexes to indoline complexes, highlighting the chemical versatility of indoline structures (F. Pigge et al., 1998).

Highly Regioselective Indoline Synthesis : The study reported a nickel/photoredox dual catalysis method for synthesizing indolines from iodoacetanilides and alkenes, demonstrating a novel approach to creating indoline derivatives (Sarah Z Tasker & T. Jamison, 2015).

Synthesis of 6’-Amino-5,7-Dibromo-2-Oxo-3’-(Trifluoromethyl)-1’H-Spiro[Indoline-3,4’-Pyrano[2,3-c]Pyrazole]-5’-Carbonitrile : This research involved the synthesis of a complex spirooxindole structure containing a trifluoromethyl group, relevant to the study of 6-(Trifluoromethoxy)indoline (Y. E. Ryzhkova et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .

Mode of Action

Indole derivatives are known to interact with various biological targets and can influence numerous cellular processes .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a cyp1a2 inhibitor . Its lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

Some halogenated indoles have been found to eradicate bacterial persister cells and biofilms, suggesting potential antimicrobial activity .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of indole derivatives .

Propiedades

IUPAC Name |

6-(trifluoromethoxy)-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-2,5,13H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFUAUSGMISVFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethoxy)indoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.